Phenylphosphonochloridic acid

Description

Structure

3D Structure

Properties

CAS No. |

62808-39-3 |

|---|---|

Molecular Formula |

C6H6ClO2P |

Molecular Weight |

176.54 g/mol |

IUPAC Name |

chloro(phenyl)phosphinic acid |

InChI |

InChI=1S/C6H6ClO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,8,9) |

InChI Key |

CJZYIPIKCPFBSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)Cl |

Origin of Product |

United States |

Chemical Structure and Properties

Molecular Structure and Bonding

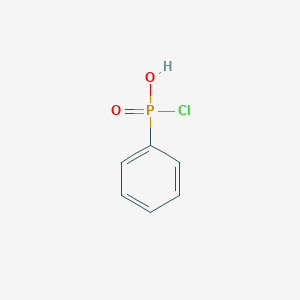

The phosphorus atom in this compound is sp³ hybridized, leading to a tetrahedral geometry. The key structural features include:

A direct and stable carbon-phosphorus (C-P) bond.

A polar phosphoryl (P=O) bond.

An acidic hydroxyl (P-OH) group.

A reactive phosphorus-chlorine (P-Cl) bond.

The presence of these different functional groups on the same phosphorus atom makes it a chiral center, meaning it can exist as two enantiomers.

Utilizing Phosphorous Acid as a Primary Phosphorus Source

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure. While detailed experimental data is not extensively published, some general properties can be inferred.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₅ClHO₂P |

| Molecular Weight | 194.55 g/mol |

| Appearance | Typically a solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents and to react with protic solvents like water and alcohols. |

| Acidity | The hydroxyl group attached to the phosphorus atom imparts acidic properties. |

Synthesis and Manufacturing in Academic Research

Laboratory-Scale Synthesis from Phenylphosphonic Dichloride

The most common laboratory synthesis of this compound involves the controlled reaction of phenylphosphonic dichloride (C₆H₅POCl₂) with one equivalent of water. google.com This reaction must be carefully managed to prevent further hydrolysis to phenylphosphonic acid (C₆H₅PO(OH)₂).

Reaction: C₆H₅POCl₂ + H₂O → C₆H₅PO(OH)Cl + HCl

The reaction is often carried out in an inert solvent to moderate the reaction rate and facilitate handling. The presence of trace amounts of water in a reaction mixture containing phenylphosphonic dichloride can lead to the in-situ formation of this compound. google.com

Stereochemical Outcomes and Mechanism of Nucleophilic Attack

Alternative Synthetic Routes Explored in Research

While the partial hydrolysis of phenylphosphonic dichloride is the standard method, researchers have explored other potential synthetic pathways. These alternative routes are often more complex and may be employed to access specific derivatives or to study reaction mechanisms. However, for general laboratory use, the hydrolysis method remains the most practical.

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is arguably the most informative technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For this compound, the ³¹P NMR spectrum would show a single resonance at a characteristic chemical shift, confirming the presence of a single phosphorus environment. The exact chemical shift would be dependent on the solvent and concentration.

¹H and ¹³C NMR Spectroscopy

¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl ring. The hydroxyl proton would likely appear as a broad signal, and its chemical shift would be highly dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring. The carbon atom directly bonded to the phosphorus would show coupling to the phosphorus nucleus (¹J_PC), providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

A strong absorption band for the P=O (phosphoryl) stretching vibration.

Broad absorption due to the O-H stretching of the hydroxyl group, indicative of hydrogen bonding.

Characteristic absorption bands for the C-H and C=C bonds of the phenyl ring.

Absorption related to the P-Cl bond.

Chemical Reactivity and Transformation

Nucleophilic Substitution at the Phosphorus Center

The chlorine atom is a good leaving group, making the phosphorus atom susceptible to nucleophilic attack. This allows for the synthesis of a wide range of derivatives.

Reactions with Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding phosphonate (B1237965) esters. lookchem.com This reaction is typically carried out in the presence of a base to neutralize the HCl that is formed.

Reaction: C₆H₅PO(OH)Cl + R'OH + Base → C₆H₅PO(OH)(OR') + Base·HCl

Reactions with Amines

Reaction with primary or secondary amines yields phosphonamidic acids. These reactions are also typically performed in the presence of a base.

Reaction: C₆H₅PO(OH)Cl + R'R''NH + Base → C₆H₅PO(OH)(NR'R'') + Base·HCl

Reactions Involving the Hydroxyl Group

The acidic proton of the hydroxyl group can be removed by a base. The resulting anion can then act as a nucleophile. Additionally, the hydroxyl group can be converted into other functional groups.

Esterification

The hydroxyl group can be esterified, for example, by reaction with an acyl chloride or an acid anhydride, although reactions at the P-Cl bond are generally more facile.

Conversion to Dichloride

The hydroxyl group can be replaced by a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which would convert it back to phenylphosphonic dichloride.

Applications in Academic Research

Precursor for the Synthesis of Chiral Phosphonates

Due to its chiral nature, this compound can be used as a starting material for the synthesis of enantiomerically pure phosphonates. This can be achieved by reacting it with a chiral alcohol or by resolving the resulting diastereomeric esters. These chiral phosphonates are of interest as ligands for asymmetric catalysis and as intermediates in the synthesis of biologically active molecules.

Intermediate in the Preparation of Phosphonamidates and Other Derivatives

As outlined in the reactivity section, this compound is a key intermediate for preparing a variety of derivatives, including phosphonamidates and mixed phosphonate (B1237965) esters. lookchem.com These compounds are often synthesized to study their chemical properties, reaction mechanisms, or potential applications in areas such as medicinal chemistry and materials science. nih.govnih.govijpsr.comsciepub.com For instance, phosphonates and their derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents. nih.govfrontiersin.org

Table of Compound Names

| Compound Name |

|---|

| 2,6-dichloro-m-toluidine |

| 2,3-dimethylaniline |

| 2-bromobenzoic acid |

| 2-chlorobenzoic acid |

| Acyl chloride |

| Alcohols |

| Amines |

| Carbon tetrachloride |

| Chiral phosphonates |

| Flufenamic acid |

| Glufosinate |

| Glyphosate |

| HCl |

| Meclofenamate Sodium |

| Mefenamic Acid |

| o-iodobenzoic acid |

| Parathion |

| Phenols |

| Phenylphosphonamidic acids |

| Phenylphosphonic acid |

| Phenylphosphonic dichloride |

| This compound |

| Phosphorus pentachloride |

| Phosphonate esters |

| Phosphonates |

| Phosphonamidates |

| Pyridine |

| Thionyl chloride |

| Triphenylphosphine |

| Triphenylphosphine oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.